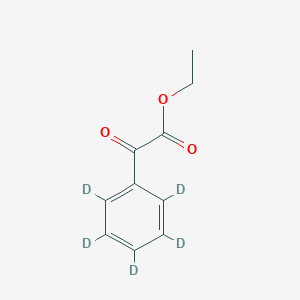

Ethyl Benzoylformate-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl Benzoylformate-d5, also known as alpha-Oxo-benzeneacetic-d5 Acid Ethyl Ester or Phenyl-glyoxylic-d5 Acid Ethyl Ester, is a stable isotope labelled compound . It has a molecular formula of C10H5D5O3 and a molecular weight of 183.22 . This compound is an intermediate in the production of Cephalexin .

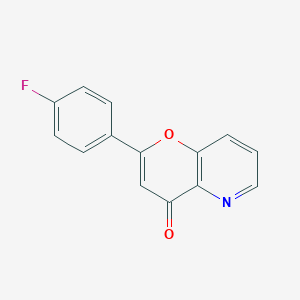

Molecular Structure Analysis

The molecular structure of Ethyl Benzoylformate-d5 is represented by the formula C10H5D5O3 . The InChI representation of its structure is InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D . The compound has a complexity of 192 and a topological polar surface area of 43.4 Ų .

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl Benzoylformate-d5 are not available, it’s known that similar compounds participate in various chemical reactions. For instance, the enzyme benzoylformate decarboxylase catalyzes the nonoxidative decarboxylation of benzoylformate, a reaction that Ethyl Benzoylformate-d5 might also undergo .

Physical And Chemical Properties Analysis

Ethyl Benzoylformate-d5 has a molecular weight of 183.21 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 183.094377906 g/mol .

Applications De Recherche Scientifique

Application in Biotechnology

Summary of the Application

Ethyl Benzoylformate has been used in the field of biotechnology, specifically in the reduction process mediated by Saccharomyces cerevisiae .

Methods of Application

In this application, Saccharomyces cerevisiae is entrapped in alginate fibers with double gel layers in a continuously operated reactor . The process involves the reduction of ethyl benzoylformate mediated by the yeast.

Results or Outcomes

The results of this process are not explicitly mentioned in the source. However, the process is significant as it demonstrates the potential of using immobilized yeast cells in the reduction of ethyl benzoylformate .

Application in Organic Chemistry

Summary of the Application

Ethyl Benzoylformate is used in the preparation of 1,5-dihydro-5-deazaflavin derivatives possessing a chiral substituent at N (3) position .

Methods of Application

The specific methods of application or experimental procedures for this application are not detailed in the source.

Results or Outcomes

The outcomes of this application are the production of 1,5-dihydro-5-deazaflavin derivatives .

Application in Electrochemistry

Summary of the Application

Ethyl Benzoylformate has been used in the field of electrochemistry, specifically in the asymmetric electroreduction process .

Methods of Application

In this application, Ag–Cu bimetallic nanoparticles were synthesized and used as cathode materials for the asymmetric electroreduction of ethyl benzoylformate . The reaction was induced by cinchonidine and was conducted in an undivided cell to produce the optically active ethyl mandelate .

Results or Outcomes

The outcome of this process is the production of optically active ethyl mandelate .

Application in Proteomics Research

Summary of the Application

Ethyl Benzoylformate-d5 is used in proteomics research .

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the source. However, the use of Ethyl Benzoylformate-d5 in proteomics research suggests its potential role in the study of proteins and their functions .

Application in Enantioselective Hydrogenation

Summary of the Application

Ethyl Benzoylformate has been used in the enantioselective hydrogenation process on Pt/Al2O3 modified with dihydrocinchonidine .

Methods of Application

In this application, Ethyl Benzoylformate is subjected to enantioselective hydrogenation on a catalyst made of Pt/Al2O3 modified with dihydrocinchonidine .

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the source. However, the process is significant as it demonstrates the potential of using Ethyl Benzoylformate in enantioselective hydrogenation .

Application in Infectious Disease Research

Summary of the Application

Ethyl Benzoylformate-d5 is used in infectious disease research .

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the source. However, the use of Ethyl Benzoylformate-d5 in infectious disease research suggests its potential role in the study of infectious diseases .

Safety And Hazards

The safety data sheet for Ethyl Benzoylformate-d5 advises avoiding contact with skin and eyes and not to breathe mist/vapors/spray . It should be kept in a dry, cool, and well-ventilated place with the container tightly closed . In case of contact with skin or eyes, it’s recommended to rinse immediately with plenty of water .

Propriétés

IUPAC Name |

ethyl 2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLCQKPAECHXCQ-DKFMXDSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)OCC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440693 |

Source

|

| Record name | Ethyl Benzoylformate-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Benzoylformate-d5 | |

CAS RN |

1025892-26-5 |

Source

|

| Record name | Ethyl Benzoylformate-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B130827.png)

![Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B130841.png)

![(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B130843.png)

![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)